
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a redox-active, diamagnetic organometallic salt . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C24H36N5NiS4 . The molecular weight is 581.52 .Physical and Chemical Properties Analysis
This compound appears as a black powder to crystal . It has a melting point of 440 °C .Wissenschaftliche Forschungsanwendungen
Electronic and Structural Properties
The preparation and study of nickel complexes with extended π-systems, such as the one involving thiophene-extended structures, reveal significant insights into their optical, electronic, and structural characteristics. These complexes exhibit planar geometry, electronic delocalization, and low-energy NIR absorption, highlighting their potential in electronic and photonic applications (Uzelac & Rasmussen, 2017).
Magnetic Properties and Phase Transitions
A particular ion-pair complex of nickel with bis(maleonitriledithiolato) ligands has been synthesized, showcasing unusual magnetic properties associated with dimerization within a nickel tetramer structure. This complex undergoes a discontinuity in magnetic susceptibility around 184 K, which is similar to spin crossover transitions observed in transition metal complexes, indicating potential applications in magnetic and spintronic devices (Ren et al., 2002).
Conductive and Magnetic Coordination Polymers
The synthesis and characterization of coordination polymers based on nickel complexes demonstrate their conductive and magnetic properties. These materials exhibit features like metallic conduction, metal-insulator transitions, and weak ferromagnetism at low temperatures, suggesting their use in electronic and magnetic applications (Fujiwara et al., 2007).
Crystal Structures and Magnetic Interactions
Studies on the crystal structures of nickel complexes reveal insights into their anion-cation arrangements and magnetic interactions. These complexes can exhibit strong antiferromagnetic interactions due to their unique crystal packing and dimerization, which are crucial for understanding the magnetic properties of molecular solids (Mochida et al., 2010).
Charge-Transfer Salts and Dielectric Transitions
Charge-transfer salts involving bis(maleonitriledithiolato)nickelate exhibit novel dielectric phase transitions and bistability, attributed to their mixed-stack crystal structures. These properties are significant for the development of materials with switchable electronic and dielectric properties (Chen et al., 2014).
Safety and Hazards
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause cancer and causes damage to organs through prolonged or repeated exposure .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves the reaction of nickel(II) chloride with maleonitriledithiol and tetrabutylammonium hydroxide in the presence of oxygen.", "Starting Materials": [ "Nickel(II) chloride", "Maleonitriledithiol", "Tetrabutylammonium hydroxide", "Oxygen" ], "Reaction": [ "Dissolve nickel(II) chloride in water to form a solution.", "Add maleonitriledithiol to the nickel(II) chloride solution and stir for 30 minutes.", "Add tetrabutylammonium hydroxide to the solution and stir for 1 hour.", "Introduce oxygen to the solution and stir for an additional 2 hours.", "Filter the resulting solution to obtain Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex as a solid." ] } | |
CAS-Nummer |
55401-12-2 |
Molekularformel |
C24H36N5NiS4 |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4 |
InChI-Schlüssel |
JETKTJCVEPVWKF-UHFFFAOYSA-J |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


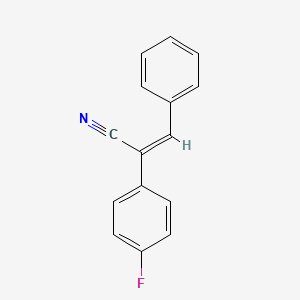

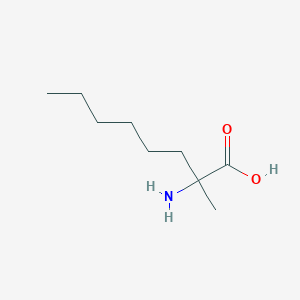


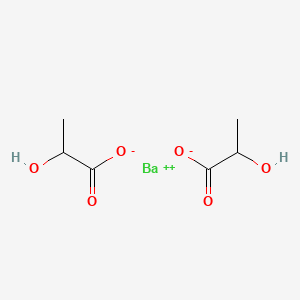



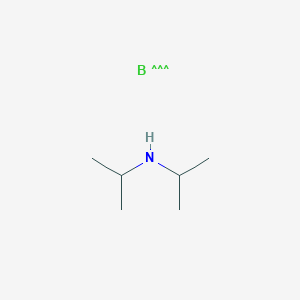
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
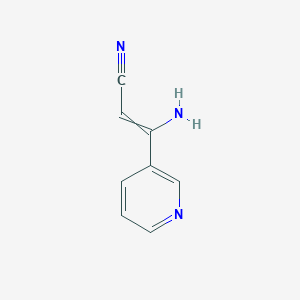
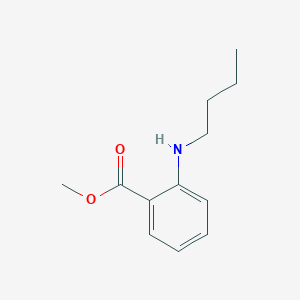
![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
